n-(2-Bromo-4-fluorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine n-(2-Bromo-4-fluorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19953418
InChI: InChI=1S/C13H18BrFN2O/c1-17-4-5-18-12(9-17)8-16-7-10-2-3-11(15)6-13(10)14/h2-3,6,12,16H,4-5,7-9H2,1H3
SMILES:
Molecular Formula: C13H18BrFN2O
Molecular Weight: 317.20 g/mol

n-(2-Bromo-4-fluorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine

CAS No.:

Cat. No.: VC19953418

Molecular Formula: C13H18BrFN2O

Molecular Weight: 317.20 g/mol

* For research use only. Not for human or veterinary use.

n-(2-Bromo-4-fluorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine -

Specification

Molecular Formula C13H18BrFN2O
Molecular Weight 317.20 g/mol
IUPAC Name N-[(2-bromo-4-fluorophenyl)methyl]-1-(4-methylmorpholin-2-yl)methanamine
Standard InChI InChI=1S/C13H18BrFN2O/c1-17-4-5-18-12(9-17)8-16-7-10-2-3-11(15)6-13(10)14/h2-3,6,12,16H,4-5,7-9H2,1H3
Standard InChI Key KFWKUYGHFBNUEV-UHFFFAOYSA-N
Canonical SMILES CN1CCOC(C1)CNCC2=C(C=C(C=C2)F)Br

Introduction

N-(2-Bromo-4-fluorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine is a synthetic organic heterocyclic compound that combines a bromofluorobenzyl moiety with a morpholine derivative. This unique structure suggests potential biological activities, particularly due to the presence of halogen substituents like bromine and fluorine, which often enhance pharmacological properties in organic compounds.

Synthesis Methods

The synthesis of N-(2-Bromo-4-fluorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine typically involves multiple steps, including the manipulation of its constituent parts, such as the bromofluorobenzyl and morpholine groups. Various techniques can be employed, including reactions that require specific conditions to ensure successful coupling and formation of the desired compound.

Potential Biological Activities

Compounds with similar structures often exhibit activity against various biological targets, including those involved in cancer progression or neurological disorders. The presence of the morpholine ring may enhance binding affinity due to conformational flexibility, suggesting potential applications in drug design and development.

Research Findings and Applications

Research indicates that modifications at the molecular level can significantly influence biological activity and therapeutic potential. This compound is of interest in medicinal chemistry research due to its potential to interact with specific biological targets such as enzymes or receptors.

Potential ApplicationsDescription
Cancer TreatmentActivity against cancer-related biological targets.
Neurological DisordersPotential interactions with neurological receptors.
Medicinal ChemistryInterest in drug design and development due to its unique structure.

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